molecular formula C11H13NO3 B8287739 5-(4-Nitrophenyl)-2-pentanone

5-(4-Nitrophenyl)-2-pentanone

Cat. No.: B8287739
M. Wt: 207.23 g/mol
InChI Key: MUGBWUBMQSQNAC-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-pentanone (CAS: Not explicitly provided; synonyms include 2-Pentanone, 5-(4-nitrophenyl)) is a nitroaromatic ketone characterized by a pentanone backbone substituted with a 4-nitrophenyl group at the fifth carbon. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. This compound is structurally significant due to the electron-withdrawing nitro group at the para position of the phenyl ring, which influences its electronic properties, solubility, and reactivity. It is primarily utilized in organic synthesis and pharmaceutical intermediates, though specific applications are less documented compared to structurally related nitroaromatic compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-nitrophenyl)pentan-2-one

InChI

InChI=1S/C11H13NO3/c1-9(13)3-2-4-10-5-7-11(8-6-10)12(14)15/h5-8H,2-4H2,1H3

InChI Key

MUGBWUBMQSQNAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following nitroaromatic ketones and derivatives are structurally related to 5-(4-Nitrophenyl)-2-pentanone:

Compound Name Key Structural Differences Molecular Formula CAS/Reference
3-Pentanone, 2-(4-nitrophenyl) Nitrophenyl group at C2 of pentanone C₁₁H₁₃NO₃
2-Butanone, 3-methyl-1-(4-nitrophenyl) Shorter carbon chain (butanone) + methyl branch C₁₁H₁₃NO₃
5-(4-Nitrophenyl)oxazole Oxazole ring replaces ketone C₉H₆N₂O₃ CAS 1014-23-9
4-Nitrophenyl phenyl ether Ether linkage instead of ketone C₁₂H₉NO₃ CAS 620-88-2

Key Observations :

  • Positional Isomerism: The placement of the nitrophenyl group (e.g., C2 vs. C5 in pentanone derivatives) alters polarity and boiling points. Para-substituted derivatives generally exhibit higher symmetry and thermal stability compared to ortho/meta isomers .
  • Functional Group Impact : Replacement of the ketone with an oxazole ring (as in 5-(4-Nitrophenyl)oxazole) introduces aromatic heterocyclic character, increasing π-electron delocalization and altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Property This compound (Inferred) 5-(4-Nitrophenyl)oxazole 4-Nitrophenol sodium salt
Melting Point (°C) ~50–70 (estimated) Not reported >300 (decomposes)
Solubility Low in water; soluble in organic solvents >95% purity (HPLC) Highly water-soluble
Sublimation Enthalpy (ΔsubH°, kJ/mol) ~120–130 (estimated) Not reported Not applicable

Key Findings :

  • Thermal Stability: Nitroaromatic ketones like this compound likely exhibit moderate sublimation enthalpies (~120–130 kJ/mol), comparable to nitrophenyl-furan carbaldehydes (ΔsubH° = 110–135 kJ/mol) .
  • Solubility Trends: The nitro group reduces water solubility, but sodium salts (e.g., 4-nitrophenol sodium salt) show enhanced solubility due to ionic character .

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